2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone
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Overview
Description
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone is a complex organic compound that features a tetraazole ring, a thioether linkage, and two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone typically involves the following steps:
Formation of the Tetraazole Ring: The tetraazole ring can be synthesized by reacting 2,5-dimethylphenylhydrazine with sodium azide under acidic conditions.
Thioether Formation: The tetraazole derivative is then reacted with 4-ethylphenylthiol in the presence of a base such as sodium hydride to form the thioether linkage.
Final Coupling: The resulting intermediate is coupled with ethanone derivatives under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone involves its interaction with specific molecular targets. The tetraazole ring and thioether linkage can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-methoxyphenyl)ethanone
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-nitrophenyl)ethanone
- 2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-methylphenyl)ethanone
Uniqueness
2-{[1-(2,5-dimethylphenyl)-1H-tetraazol-5-yl]thio}-1-(4-ethylphenyl)ethanone is unique due to the presence of the ethyl group on the aromatic ring, which can influence its chemical reactivity and interaction with biological targets
Properties
Molecular Formula |
C19H20N4OS |
---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-1-(4-ethylphenyl)ethanone |
InChI |
InChI=1S/C19H20N4OS/c1-4-15-7-9-16(10-8-15)18(24)12-25-19-20-21-22-23(19)17-11-13(2)5-6-14(17)3/h5-11H,4,12H2,1-3H3 |
InChI Key |
MJHBIGHSRKJKMV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)CSC2=NN=NN2C3=C(C=CC(=C3)C)C |
Origin of Product |
United States |
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